![molecular formula C20H22N4OS B2613312 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline CAS No. 866137-89-5](/img/structure/B2613312.png)
4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinazoline core substituted with a piperazine ring bearing a 2-methoxyphenyl group and a methylsulfanyl group. Its intricate structure allows it to interact with biological systems in specific ways, making it a subject of study in medicinal chemistry and pharmacology .
准备方法
The synthesis of 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Substitution with 2-Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 2-methoxyphenyl halides or similar compounds.
Addition of the Methylsulfanyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
化学反应分析
4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized with different substituents.
Common reagents used in these reactions include halides, oxidizing agents, reducing agents, and acids or bases, depending on the desired transformation. Major products formed from these reactions vary based on the specific conditions and reagents used.
科学研究应用
4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as a ligand for alpha1-adrenergic receptors.
Pharmacology: The compound’s interactions with various receptors and enzymes are of interest, providing insights into its potential as a drug candidate.
Biological Studies: Its effects on cellular pathways and molecular targets are explored to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: The compound’s unique properties may be leveraged in the development of new materials or as intermediates in chemical synthesis.
作用机制
The mechanism of action of 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, it can modulate their activity, leading to physiological effects like vasodilation or reduced cardiac output. The compound’s structure allows it to fit into the receptor’s binding site, influencing the receptor’s conformation and activity .
相似化合物的比较
Similar compounds to 4-[4-(2-Methoxyphenyl)piperazino]-2-(methylsulfanyl)quinazoline include:
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by targeting alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Compared to these compounds, this compound may offer unique binding affinities and pharmacokinetic profiles, making it a valuable subject for further research and development.
属性
IUPAC Name |
4-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylsulfanylquinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-25-18-10-6-5-9-17(18)23-11-13-24(14-12-23)19-15-7-3-4-8-16(15)21-20(22-19)26-2/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVSDAGMCYNFGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC=CC=C43)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({3-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2613230.png)
![ethyl 2-(1-(benzo[d]thiazol-2-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2613231.png)
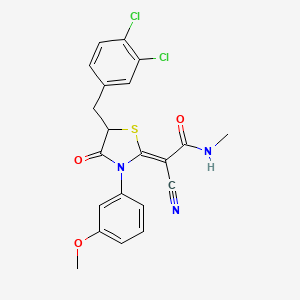
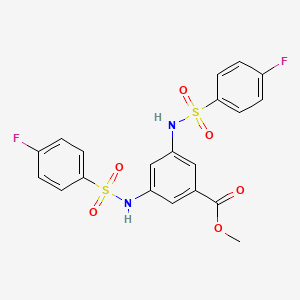
![N-(4-ethoxybenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2613235.png)
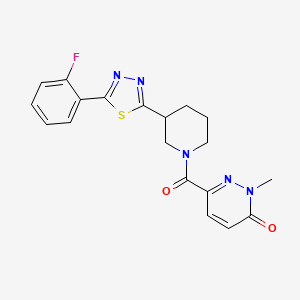
![N-(3-methyl-4-((3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)sulfonyl)phenyl)propionamide](/img/structure/B2613242.png)
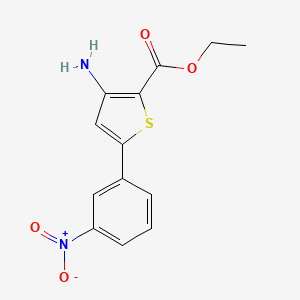
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2613245.png)
![1-[3-(1-pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime](/img/structure/B2613248.png)
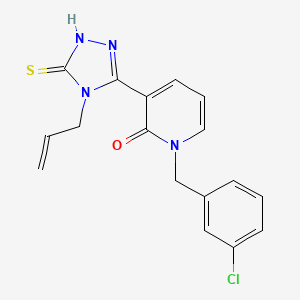

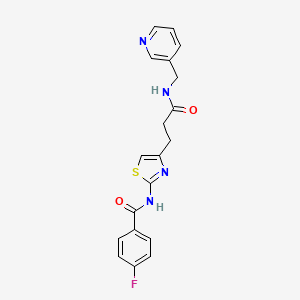
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopentanecarboxamide](/img/structure/B2613252.png)
